molecular formula C10H6O4 B1339065 1,2,4,5-Benzenetetracarboxaldehyde CAS No. 14674-89-6

1,2,4,5-Benzenetetracarboxaldehyde

Cat. No. B1339065
CAS RN: 14674-89-6
M. Wt: 190.15 g/mol
InChI Key: WSENOXLTIIJHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The combined use of 1,2,4,5-benzenetetracarboxylic acid and 4,4′-bipyridine as ligands with Mn II and Co II ions afforded two polymeric compounds . These compounds were prepared under hydrothermal conditions (145 °C, 3 h) and characterized by elemental analysis, IR spectroscopy, TG-DTA analysis, and single-crystal X-ray diffraction methods .


Molecular Structure Analysis

The combined use of 1,2,4,5-benzenetetracarboxylic acid and 4,4′-bipyridine as ligands with Mn II and Co II ions resulted in two polymeric compounds . One of these exhibits a novel double chain structure growing along the b axis where the manganese atoms are linked by tris-monodentate Hbta 3− ligands .


Chemical Reactions Analysis

Reactions in water between 1,2,4,5-benzene-tetra-carboxylate and lanthanide ions lead to seven families of lanthanide-containing coordination polymers . In one of the coordination polymers, 1D Co (II)-carboxylate chains are linked together by the organic moiety of BTC 4− ligands, forming a 3D coordination polymer .


Physical And Chemical Properties Analysis

The molecular formula of 1,2,4,5-Benzenetetracarboxaldehyde is C10H6O4 . It has a molecular weight of 190.15 g/mol . The compound has a topological polar surface area of 68.3 Ų . It has no hydrogen bond donors but has four hydrogen bond acceptors .

Scientific Research Applications

Electro-Responsive Material Synthesis

Benzene-1,2,4,5-tetracarbaldehyde is a key building block in the synthesis of electro-responsive materials. These materials can change their properties in response to an electric field, making them useful in various applications such as sensors, actuators, and smart textiles .

Environmental-Friendly Oxidation Methods

The compound serves as an intermediate in developing less toxic and environmentally hazardous oxidation methods. Traditional oxidants like Swern and pyridinium chlorochromate (PCC) are more harmful compared to the oxidation methods used with Benzene-1,2,4,5-tetracarbaldehyde .

Gas Storage

Due to its structural properties, Benzene-1,2,4,5-tetracarbaldehyde can be utilized in creating frameworks for gas storage applications. This is particularly relevant for storing gases like hydrogen or methane that are used as clean energy sources .

Separation Processes

Frameworks incorporating this compound can aid in separation processes by selectively filtering out specific molecules or ions from mixtures. This has implications for water purification and air filtration .

Sensing Devices

Benzene-1,2,4,5-tetracarbaldehyde-based materials can be designed to detect various substances due to their responsive nature. This makes them suitable for use in chemical sensors and biosensors .

Catalysis

The compound can be used to create catalysts that facilitate chemical reactions without being consumed in the process. This has wide-ranging applications in pharmaceuticals, manufacturing, and environmental remediation .

Proton Conduction

Materials derived from Benzene-1,2,4,5-tetracarbaldehyde can conduct protons effectively. This property is essential for fuel cell technology which converts chemical energy into electrical energy .

Drug Delivery Systems

The compound’s framework structures can be engineered to carry and release drugs in a controlled manner. This is crucial for targeted drug delivery systems that aim to improve the efficacy of treatments while minimizing side effects .

Energy Storage

Benzene-1,2,4,5-tetracarbaldehyde is also relevant in the context of energy storage devices such as batteries and supercapacitors. The compound’s ability to form stable frameworks can enhance the performance and durability of these devices .

Optoelectronic Devices

Lastly, the compound finds application in optoelectronic devices which include light-emitting diodes (LEDs), photovoltaic cells, and electronic displays. Its unique properties contribute to improving the efficiency and functionality of these devices .

Each application mentioned above demonstrates the versatility and importance of Benzene-1,2,4,5-tetracarbaldehyde in scientific research and its potential to contribute significantly to various technological advancements.

Towards an operationally practical synthesis of benzene-1,2,4,5… Two-dimensional covalent organic frameworks with hierarchical porosity…

Safety And Hazards

The safety data sheet for a similar compound, 1,2,4,5-Benzenetetracarboxylic anhydride, indicates that it may cause serious eye damage, skin irritation, and respiratory sensitization . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

benzene-1,2,4,5-tetracarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSENOXLTIIJHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C=O)C=O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465400
Record name 1,2,4,5-Benzenetetracarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,2,4,5-tetracarbaldehyde

CAS RN

14674-89-6
Record name 1,2,4,5-Benzenetetracarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14674-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Benzenetetracarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Benzenetetracarboxaldehyde
Reactant of Route 2
1,2,4,5-Benzenetetracarboxaldehyde
Reactant of Route 3
Reactant of Route 3
1,2,4,5-Benzenetetracarboxaldehyde
Reactant of Route 4
Reactant of Route 4
1,2,4,5-Benzenetetracarboxaldehyde
Reactant of Route 5
Reactant of Route 5
1,2,4,5-Benzenetetracarboxaldehyde
Reactant of Route 6
1,2,4,5-Benzenetetracarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.